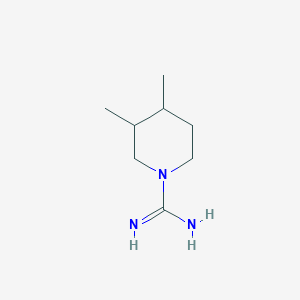

3,4-Dimethylpiperidine-1-carboximidamide

Description

Properties

Molecular Formula |

C8H17N3 |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

3,4-dimethylpiperidine-1-carboximidamide |

InChI |

InChI=1S/C8H17N3/c1-6-3-4-11(8(9)10)5-7(6)2/h6-7H,3-5H2,1-2H3,(H3,9,10) |

InChI Key |

IYFCADLJODXXMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1C)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylpiperidine-1-carboximidamide typically involves the reaction of 3,4-dimethylpiperidine with cyanamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylpiperidine-1-carboximidamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

While the search results do not offer an extensive collection of data tables and case studies specifically for "3,4-Dimethylpiperidine-1-carboximidamide," they do provide some information regarding the properties, applications, and related compounds. Here's a summary based on the available data:

This compound

Properties and Characteristics:

- This compound has a molecular weight of 155.24 .

- The carboximidamide group in the structure imparts distinct chemical and biological properties.

Scientific Research Applications:

- Although the search results focus more on the 3,5-dimethylpiperidine-1-carboximidamide, it can be inferred that this compound may also have applications in chemistry as a precursor in the synthesis of various chemical compounds. It may also have applications in biology to study potential biological activities and interactions with biomolecules.

- Similarly, it could be used in medicine and industry for potential therapeutic applications and in the production of various industrial chemicals and materials, respectively.

Related Research & Information from Similar Compounds:

-

3,5-Dimethylpiperidine-1-carboximidamide (DMPC): Research indicates potential biological activities, especially in enzyme inhibition and antiviral properties.

- DMPC has been studied for its ability to inhibit specific enzymes, including those involved in viral replication. For example, it demonstrated inhibitory activity against HIV integrase.

- It has shown effectiveness against viruses, including HIV and HCV (Hepatitis C Virus), by interfering with viral entry and replication processes.

- Piperine-carboximidamide hybrids: These have been developed as cytotoxic agents targeting EGFR, BRAF, and CDK2, with the carboximidamide moiety being essential for activity .

Nitrogen-containing molecules :

Mechanism of Action

The mechanism of action of 3,4-Dimethylpiperidine-1-carboximidamide involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,4-Dimethylpiperidine-1-carboximidamide with carboximidamide and carboximide derivatives from recent literature.

Structural and Functional Group Comparisons

Table 1: Structural Features and Functional Groups

Key Observations:

Ring Structure: The piperidine core (six-membered, saturated) offers greater conformational flexibility compared to pyrazole (five-membered, partially unsaturated) or pyridine (six-membered, aromatic). This flexibility may enhance interactions with biological targets requiring adaptable binding pockets.

Substituent Effects:

- Methyl groups in this compound likely increase lipophilicity (logP ~1.5–2.0 estimated) compared to polar substituents (e.g., methoxy or chloro groups in pyrazole analogs, logP ~2.5–3.5) .

- Bulky aryl groups (e.g., 4-chlorophenyl in pyrazole derivatives) may hinder membrane permeability but improve target specificity .

Functional Group Reactivity: Carboximidamides (-C(=NH)-NH$_2$) are strongly basic (pKa ~10–12) and can act as hydrogen-bond donors/acceptors, whereas carboximides (-CO-NR-CO-) are neutral and participate in π-stacking or dipole interactions .

Table 2: Inferred Properties Based on Structural Analogs

Discussion:

- Biological Activity: Pyrazole-carboximidamides () are often studied for antimicrobial activity due to their planar aromatic systems and electron-withdrawing substituents (e.g., chloro, nitro) . In contrast, the piperidine analog’s flexibility and methyl groups may favor central nervous system (CNS) drug candidates, as seen in other piperidine-based therapeutics.

- Synthetic Utility: The carboximidamide group’s basicity could facilitate metal coordination (e.g., in catalysis), while pyridine-dicarboximide () is utilized in organic synthesis for its electrophilic reactivity .

Biological Activity

3,4-Dimethylpiperidine-1-carboximidamide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a carboximidamide functional group, which is known to influence various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C8H16N4

- Molecular Weight : 168.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds with a carboximidamide moiety have shown the capacity to inhibit specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .

- Anticancer Activity : Research indicates that derivatives of piperidine can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives. For example:

- A study demonstrated that certain piperidine-based compounds exhibited significant antiproliferative activity against cancer cell lines with IC50 values ranging from 0.33 µM to 0.77 µM .

- The introduction of the carboximidamide moiety has been linked to enhanced activity against BRAF V600E and p38α kinases, both critical targets in cancer therapy .

Neuroprotective Effects

Research has also explored the neuroprotective properties of compounds containing the piperidine structure:

- Some derivatives have been shown to inhibit AChE and BuChE effectively, suggesting their potential use in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

Antimicrobial Activity

Piperidine derivatives have been evaluated for their antimicrobial properties:

- In vitro studies indicated that certain derivatives exhibited significant antibacterial and antifungal activities against pathogens affecting agricultural crops . This suggests potential applications in agricultural biotechnology.

Case Studies

- Anticancer Activity : A study involving a series of piperidine derivatives revealed that modifications at specific positions significantly affected their cytotoxicity. Compound modifications led to improved interactions with target proteins involved in cancer proliferation pathways .

- Neuroprotective Effects : Another investigation assessed the impact of piperidine derivatives on AChE inhibition. The results indicated that specific structural features were critical for enhancing inhibitory potency against AChE, which could lead to better therapeutic outcomes in Alzheimer's disease models .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.